N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine
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Overview
Description
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine is a tertiary amine with a complex structure that includes a cyclohexane ring, an octyloxy group, and two butyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the alkylation of cyclohexanone with an appropriate alkyl halide to introduce the octyloxy group. This is followed by the reductive amination of the resulting intermediate with dibutylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism by which N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutylcyclohexanamine: Lacks the octyloxy group, making it less hydrophobic.
N,N-Dibutyl-2-methylcyclohexanamine: Contains a methyl group instead of the octyloxy group, altering its chemical properties.
Uniqueness
N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
110360-29-7 |
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Molecular Formula |
C23H47NO |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
N,N-dibutyl-2-(octoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C23H47NO/c1-4-7-10-11-12-15-20-25-21-22-16-13-14-17-23(22)24(18-8-5-2)19-9-6-3/h22-23H,4-21H2,1-3H3 |
InChI Key |
MNNFDPCUIYGXCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC1CCCCC1N(CCCC)CCCC |
Origin of Product |
United States |
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